Ethyl 3-Chlorofuran-2-acetate Ethyl 3-Chlorofuran-2-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18386972
InChI: InChI=1S/C8H9ClO3/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3
SMILES:
Molecular Formula: C8H9ClO3
Molecular Weight: 188.61 g/mol

Ethyl 3-Chlorofuran-2-acetate

CAS No.:

Cat. No.: VC18386972

Molecular Formula: C8H9ClO3

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-Chlorofuran-2-acetate -

Specification

Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
IUPAC Name ethyl 2-(3-chlorofuran-2-yl)acetate
Standard InChI InChI=1S/C8H9ClO3/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3
Standard InChI Key YTHKZEJFCXMAIV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(C=CO1)Cl

Introduction

Chemical Structure and Molecular Characteristics

Ethyl 3-chlorofuran-2-acetate (C₇H₇ClO₃) consists of a five-membered furan ring with chlorine and ethyl acetate substituents. Key structural attributes include:

  • Molecular weight: 175 Da .

  • Rotatable bonds: 3, contributing to conformational flexibility .

  • Polar surface area: 39 Ų, influencing solubility and reactivity .

  • LogP: ~2, indicating moderate lipophilicity .

The chlorine atom at the 3-position enhances electrophilic substitution reactivity, while the ethyl ester group at the 2-position stabilizes the molecule through resonance .

Synthesis and Physicochemical Properties

Synthetic Routes

While direct synthesis protocols for ethyl 3-chlorofuran-2-acetate are sparsely documented, analogous methods for chlorinated furans and esters provide insights:

  • Esterification of 3-Chlorofuran-2-carboxylic Acid:
    Reaction of 3-chlorofuran-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) yields the ester .

    Cl-Furan-COOH+EtOHH+Cl-Furan-COOEt+H2O\text{Cl-Furan-COOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Cl-Furan-COOEt} + \text{H}_2\text{O}
  • Chlorination of Ethyl Furan-2-acetate:
    Direct chlorination using Cl₂ or SOCl₂ at the 3-position of ethyl furan-2-acetate .

Physicochemical Data

  • Boiling point: Estimated ~257–258°C (analogous to ethyl (3-chlorobenzoyl)acetate) .

  • Density: ~1.213 g/mL (similar to chlorinated esters) .

  • Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) .

Applications in Research and Industry

Organic Synthesis

  • Heterocyclic Intermediate: Serves as a precursor for dihydrofurans and oxadiazoles via cyclization .

  • Michael Reactions: Enhances reaction rates as an electron-deficient olefin .

Biological Activity

  • Antimicrobial Potential: Chlorinated furans exhibit activity against Gram-positive bacteria .

  • Enzyme Inhibition: Molecular docking studies suggest interactions with cytochrome P450 enzymes .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesApplications
Ethyl 3-chlorofuran-2-acetateC₇H₇ClO₃Chlorine at C3, ester at C2Drug intermediates, catalysis
Ethyl 2-furoateC₇H₈O₃No chlorine, ester at C2Flavoring agents
3-ChlorofuranC₄H₃ClOChlorine at C3, no esterSolvent, synthetic precursor

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator